molecular formula C13H19N5O6 B029734 2'-O-(2-Methoxyethyl)guanosine CAS No. 473278-54-5

2'-O-(2-Methoxyethyl)guanosine

Cat. No.: B029734
CAS No.: 473278-54-5
M. Wt: 341.32 g/mol
InChI Key: DLLBJSLIKOKFHE-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-O-(2-Methoxyethyl)guanosine is a useful research compound. Its molecular formula is C13H19N5O6 and its molecular weight is 341.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Novel Synthesis Approaches

A study by Wen et al. (2002) introduces an efficient synthesis route for 2'-O-methoxyethylguanosine, utilizing a novel silicon-based protecting group for the ribose's hydroxyl groups, leading to high-yield production without the need to protect the guanine base moiety (Wen et al., 2002). Another synthesis approach by Sivets et al. (2005) employs 1-Methanesulfonyloxy-2-methoxyethane for the alkylation of nucleosides, including guanosine, showcasing a versatile method for producing 2’-O-MOE derivatives (Sivets et al., 2005).

Process Development for Antisense Oligonucleotides

Taj et al. (2003) developed an efficient process for preparing a key precursor for second-generation antisense oligonucleotides, showcasing the application of 2'-O-(2-methoxyethyl)-guanosine in therapeutic oligonucleotide synthesis (Taj et al., 2003).

Biomedical Research and Applications

Tissue Engineering and Hydrogel Formation

Buerkle et al. (2012) explored a guanosine-based hydrogelator for potential use in tissue engineering scaffolds. This hydrogelator, which incorporates guanosine derivatives, forms hydrogels at biologically relevant salt concentrations and is non-toxic to cells, underscoring its potential for biomedical applications (Buerkle et al., 2012).

Safety and Hazards

2’-O-(2-Methoxyethyl)guanosine is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

2’-O-(2-Methoxyethyl)guanosine can be used as a building block for cross-linking oligonucleotides . This suggests potential applications in the field of molecular biology and genetic engineering.

Properties

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O6/c1-22-2-3-23-9-8(20)6(4-19)24-12(9)18-5-15-7-10(18)16-13(14)17-11(7)21/h5-6,8-9,12,19-20H,2-4H2,1H3,(H3,14,16,17,21)/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLBJSLIKOKFHE-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452347
Record name 2'-O-(2-Methoxyethyl)-guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473278-54-5
Record name 2'-O-(2-Methoxyethyl)guanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473278545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-O-(2-Methoxyethyl)-guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-O-(2-METHOXYETHYL)GUANOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/509W6DE18G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.